An In-depth Technical Guide to 2-(3-amino-1H-pyrazol-1-yl)acetonitrile: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 2-(3-amino-1H-pyrazol-1-yl)acetonitrile: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile building block in drug discovery.[2] Within this class, aminopyrazoles represent a particularly valuable chemotype, offering multiple points for chemical modification and interaction with biological targets.[3] This guide provides a comprehensive technical overview of 2-(3-amino-1H-pyrazol-1-yl)acetonitrile, a functionalized aminopyrazole with potential applications in medicinal chemistry and materials science. We will delve into its chemical structure, plausible synthetic routes, predicted spectroscopic characteristics, and potential areas of application, offering insights for researchers looking to utilize this compound in their work.
Chemical Structure and Properties
2-(3-amino-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the 3-position and an acetonitrile group at the 1-position of the nitrogen. This arrangement of functional groups provides a unique combination of nucleophilic and electrophilic centers, as well as hydrogen bond donors and acceptors, making it an attractive starting material for the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 1182932-54-2 | [4][5] |
| Molecular Formula | C5H6N4 | [4][6] |
| Molecular Weight | 122.13 g/mol | [4][6] |
| SMILES | N#CCN1N=C(N)C=C1 | [4] |
| Physical Form | Solid | [4] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [4] |
Synthesis of 2-(3-amino-1H-pyrazol-1-yl)acetonitrile
While a specific, detailed synthesis for 2-(3-amino-1H-pyrazol-1-yl)acetonitrile is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established methods for the N-alkylation of pyrazoles. A likely approach involves the direct alkylation of 3-amino-1H-pyrazole with a suitable two-carbon electrophile bearing a nitrile group, such as chloroacetonitrile or bromoacetonitrile.
Proposed Synthetic Protocol
This protocol is based on general procedures for the N-alkylation of pyrazoles and should be optimized for specific laboratory conditions.
Reaction:
Materials:
-
3-amino-1H-pyrazole
-
Chloroacetonitrile
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 3-amino-1H-pyrazole (1.0 equivalent) in anhydrous DMF, add a base such as potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Stir the suspension at room temperature and add chloroacetonitrile (1.1 equivalents) dropwise.
-
Reaction Monitoring: Heat the reaction mixture to 50-60°C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Base: A base is required to deprotonate the pyrazole ring nitrogen, making it more nucleophilic for the subsequent alkylation reaction. Potassium carbonate is a mild and effective base for this purpose.
-
Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: Gentle heating can increase the reaction rate without promoting significant side reactions.
Caption: Proposed workflow for the synthesis of 2-(3-amino-1H-pyrazol-1-yl)acetonitrile.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[7][8]
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the methylene protons of the acetonitrile group, and the protons of the primary amine.
-
Pyrazole Ring Protons: The two protons on the pyrazole ring will appear as doublets in the aromatic region (typically δ 6.0-8.0 ppm).
-
Methylene Protons (-CH₂CN): The two protons of the methylene group adjacent to the nitrile will likely appear as a singlet in the upfield region (around δ 4.0-5.0 ppm).
-
Amino Protons (-NH₂): The two protons of the amino group will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring will have characteristic chemical shifts in the aromatic region (δ 100-150 ppm).
-
Methylene Carbon (-CH₂CN): The carbon of the methylene group will appear in the aliphatic region (around δ 40-50 ppm).
-
Nitrile Carbon (-CN): The carbon of the nitrile group will have a characteristic chemical shift in the downfield region (δ 115-125 ppm).
| Predicted ¹H NMR Chemical Shifts (in CDCl₃) | Predicted ¹³C NMR Chemical Shifts (in CDCl₃) |
| Pyrazole H: ~δ 7.5 (d) | Pyrazole C: ~δ 140-150 |
| Pyrazole H: ~δ 6.0 (d) | Pyrazole C: ~δ 100-110 |
| -CH₂CN: ~δ 4.5 (s) | -CN: ~δ 117 |
| -NH₂: broad singlet | -CH₂CN: ~δ 45 |
Note: These are predicted values based on analogous compounds and may vary from experimental data.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule.[9][10]
-
N-H Stretching: The amino group will show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C≡N Stretching: The nitrile group will exhibit a sharp, medium-intensity absorption band around 2250 cm⁻¹.
-
C=N and C=C Stretching: The pyrazole ring will have characteristic C=N and C=C stretching vibrations in the fingerprint region (1400-1600 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[11] For 2-(3-amino-1H-pyrazol-1-yl)acetonitrile, the molecular ion peak (M+) would be expected at m/z = 122. Common fragmentation patterns for pyrazoles involve cleavage of the ring and loss of small molecules like HCN or N₂.
Potential Applications in Research and Drug Development
The aminopyrazole scaffold is a key feature in many compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3] The presence of the acetonitrile group in 2-(3-amino-1H-pyrazol-1-yl)acetonitrile offers a versatile handle for further chemical modifications, making it a valuable building block in drug discovery programs.
Potential Areas of Investigation:
-
Kinase Inhibitors: The aminopyrazole core is a known hinge-binding motif for many protein kinases. This compound could serve as a starting point for the development of novel kinase inhibitors for oncology or inflammatory diseases.
-
Antiviral and Antimicrobial Agents: Pyrazole derivatives have shown promise as antiviral and antimicrobial agents. The unique substitution pattern of this molecule could lead to compounds with novel mechanisms of action.
-
Materials Science: The nitrile group can participate in various chemical transformations, making this compound a potential precursor for the synthesis of novel polymers or functional materials.
Caption: Potential research applications for 2-(3-amino-1H-pyrazol-1-yl)acetonitrile.
Conclusion
2-(3-amino-1H-pyrazol-1-yl)acetonitrile is a versatile and functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical structure, a plausible synthetic route, and predicted spectroscopic characteristics based on sound scientific principles and data from analogous compounds. While further experimental validation is necessary to fully elucidate its properties and biological activity, the information presented here serves as a valuable resource for researchers interested in exploring the potential of this promising molecule.
References
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. 1182932-54-2|2-(3-Amino-1H-pyrazol-1-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 5. nextsds.com [nextsds.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 11. asianpubs.org [asianpubs.org]



